GS-621763 Antiviral Potency Against SARS-CoV-2 Clinical Isolates Compared to GS-441524
In Vero E6 cells infected with SARS-CoV-2 clinical isolates representing ancestral (WA1/2020), Alpha (B.1.1.7, CA/2020), Beta (B.1.351, SA/2020), and Gamma (P.1, BZ/2021) lineages, GS-621763 exhibited antiviral activity comparable to GS-441524 [1]. EC50 values for GS-621763 ranged from 0.11 to 0.73 μM across these variants, with GS-441524 showing similar potency within the same concentration range [1].
| Evidence Dimension | In vitro antiviral potency (EC50) against SARS-CoV-2 clinical isolates |
|---|---|
| Target Compound Data | EC50 = 0.11 to 0.73 μM across four clinical isolates (WA1/2020, CA/2020, SA/2020, BZ/2021) |
| Comparator Or Baseline | GS-441524: EC50 range of 0.11 to 0.73 μM across the same four isolates |
| Quantified Difference | Comparable potency; no statistically significant difference reported |
| Conditions | Vero E6 cells; SARS-CoV-2 clinical isolates representing ancestral, Alpha, Beta, and Gamma lineages |
Why This Matters
This establishes that GS-621763's prodrug modification does not compromise the intrinsic antiviral potency of the parent nucleoside GS-441524 against diverse SARS-CoV-2 variants, validating its use as an oral surrogate in antiviral screening campaigns.
- [1] Cox RM, Wolf JD, Lieber CM, et al. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets. Nat Commun. 2021;12:6415. View Source
